molecular formula C29H22K5N3O14 B014531 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 113694-64-7

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No.: B014531
CAS No.: 113694-64-7
M. Wt: 832 g/mol
InChI Key: HQKWBBCTCLUGSX-UHFFFAOYSA-I
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Description

Fura-2 is a ratiometric fluorescent calcium indicator that can be used to detect calcium in cells. It is a pentacarboxylate that displays excitation maxima of 340 and 380 nm at high and low calcium concentrations, respectively, when the emission is fixed at 510 nm, enabling determination of ratiometric measurements of calcium influx in live cells.

Biological Activity

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, commonly referred to as Fura-2 pentapotassium salt, is a biologically active compound primarily utilized as a fluorescent calcium indicator in cellular studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H22K5N3O14
  • Molecular Weight : 832 g/mol
  • CAS Number : 113694-64-7
  • Solubility : Soluble in DMSO and water
  • Excitation/Emission Wavelengths :
    • No Ca²⁺: λ Ex = 363 nm, λ Em = 512 nm
    • High Ca²⁺: λ Ex = 335 nm, λ Em = 505 nm

Fura-2 pentapotassium salt operates as a ratiometric fluorescent dye that binds to free intracellular calcium ions (Ca²⁺). Upon binding, the fluorescence excitation maximum shifts from 363 nm (in the absence of Ca²⁺) to 335 nm (in the presence of Ca²⁺), while the emission maximum remains relatively stable. This property allows for precise measurements of intracellular calcium levels, making it invaluable in research related to cellular signaling pathways and pharmacology.

Biological Applications

  • Calcium Mobilization Studies : Fura-2 is extensively used to study intracellular calcium mobilization triggered by various stimuli, such as G protein-coupled receptor (GPCR) activation and calcium channel opening. Its ability to provide real-time measurements has made it a standard tool in cell physiology.
  • Drug Discovery : The compound plays a crucial role in drug discovery processes by enabling researchers to evaluate the effects of new compounds on calcium signaling pathways. This is particularly relevant in the development of drugs targeting cardiovascular and neurological disorders.
  • Cell Viability and Toxicity Assessments : Fura-2 can also be employed to assess cell viability and toxicity by measuring changes in intracellular calcium levels in response to potential toxic agents.

Case Study 1: Calcium Signaling in Neuronal Cells

A study utilizing Fura-2 demonstrated its effectiveness in measuring calcium influx in neuronal cells upon stimulation with neurotransmitters. The results indicated that specific receptor activation led to significant increases in intracellular calcium levels, which were quantitatively assessed using Fura-2 fluorescence ratios.

Case Study 2: Drug Response Evaluation

In another research project focused on evaluating the efficacy of a novel anti-cancer drug, Fura-2 was used to monitor changes in intracellular calcium levels in cancer cell lines. The findings revealed that the drug induced a rapid increase in calcium levels, suggesting a potential mechanism of action involving calcium signaling pathways.

Comparative Analysis with Other Calcium Indicators

IndicatorSolubilityExcitation Max (nm)Emission Max (nm)Kd (nM)
Fura-2DMSO, Water363 (no Ca²⁺), 335 (high Ca²⁺)512145
Indo-1DMSO349 (no Ca²⁺), 331 (high Ca²⁺)482250
Fluo-3DMSO, Water506526450

Properties

CAS No.

113694-64-7

Molecular Formula

C29H22K5N3O14

Molecular Weight

832 g/mol

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

HQKWBBCTCLUGSX-UHFFFAOYSA-I

SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Synonyms

2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic Acid Pentapotassium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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